
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a phenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the ring.
Attachment of the Phenoxy Group: This step involves the substitution reaction where a phenoxy group is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
科学的研究の応用
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenoxy substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-methoxyphenoxy)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-chlorophenoxy)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol lies in its specific arrangement of hydroxyl groups and the presence of the phenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H14O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(2-hydroxyphenoxy)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14O6/c12-5-8-9(14)10(15)11(17-8)16-7-4-2-1-3-6(7)13/h1-4,8-15H,5H2/t8-,9-,10-,11-/m1/s1 |
InChIキー |
AXISTBBMVBSJCY-GWOFURMSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
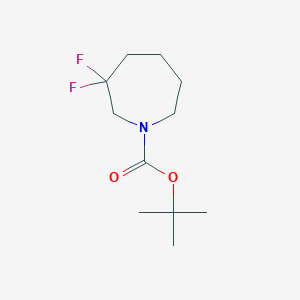
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
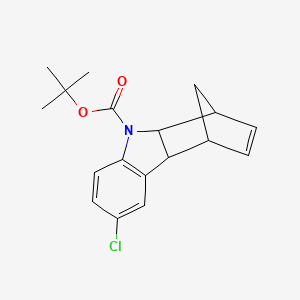

![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)

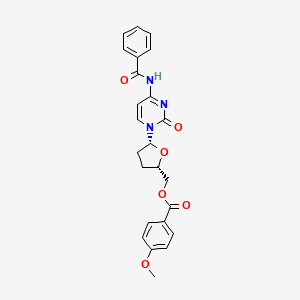
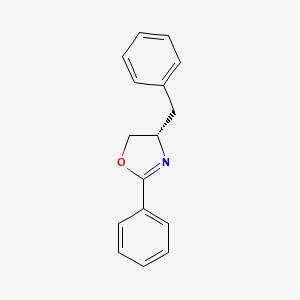

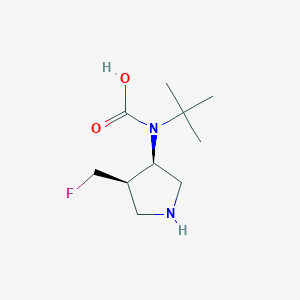

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
